Product packaging for 5-Bromo-4-propoxypyridin-3-amine(Cat. No.:)

5-Bromo-4-propoxypyridin-3-amine

Cat. No.: B13066139
M. Wt: 231.09 g/mol
InChI Key: QNMYGBLLZNXXNE-UHFFFAOYSA-N
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Description

5-Bromo-4-propoxypyridin-3-amine is a brominated aminopyridine derivative of high interest in medicinal and synthetic chemistry. This compound serves as a versatile chemical intermediate, particularly in the synthesis of more complex nitrogen-containing heterocycles. Its molecular structure incorporates both an amine group and a bromine atom on the pyridine ring, which act as handles for further functionalization through cross-coupling reactions and nucleophilic substitution, making it a valuable scaffold for constructing targeted libraries of molecules (see related patent compounds ). As a key building block, its primary research value lies in the exploration and development of new active compounds. Based on its structural similarity to other documented aminopyridines, it is investigated for use in creating potential protein kinase inhibitors, such as IRAK inhibitors, which are relevant in the study of inflammatory diseases, autoimmune conditions, and cancer (see related research ). The propoxy side chain may influence the compound's physicochemical properties, such as lipophilicity, and its ability to interact with biological targets. Researchers utilize this compound strictly for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Handling should be conducted in accordance with established laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11BrN2O B13066139 5-Bromo-4-propoxypyridin-3-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H11BrN2O

Molecular Weight

231.09 g/mol

IUPAC Name

5-bromo-4-propoxypyridin-3-amine

InChI

InChI=1S/C8H11BrN2O/c1-2-3-12-8-6(9)4-11-5-7(8)10/h4-5H,2-3,10H2,1H3

InChI Key

QNMYGBLLZNXXNE-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=NC=C1N)Br

Origin of Product

United States

Synthetic Strategies for 5 Bromo 4 Propoxypyridin 3 Amine

Retrosynthetic Analysis of the 5-Bromo-4-propoxypyridin-3-amine Scaffold

A retrosynthetic analysis provides a roadmap for the synthesis by breaking down the target molecule into simpler, commercially available starting materials.

Key Disconnections and Precursors

The primary disconnections for this compound involve the carbon-oxygen bond of the propoxy group and the carbon-nitrogen bond of the amine group. A plausible retrosynthetic pathway is initiated by disconnecting the propoxy group, which suggests a precursor such as a 4-halopyridine that can undergo nucleophilic aromatic substitution. Further disconnection of the amino group, through a functional group interconversion, points towards a nitro group, which is a common precursor for an amino group via reduction.

This leads to the identification of 3-Bromo-4-chloro-5-nitropyridine as a key intermediate. This commercially available compound provides the core pyridine (B92270) scaffold with the correct substitution pattern of the bromo and a precursor to the amino group, along with a suitable leaving group (chloro) at the 4-position for the introduction of the propoxy substituent.

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Strategic Functional Group Interconversions

The key strategic functional group interconversion in the proposed synthesis is the reduction of a nitro group to an amine. This is a well-established and high-yielding transformation in organic synthesis. The presence of the nitro group in the precursor is advantageous as it activates the pyridine ring for nucleophilic aromatic substitution at the 4-position, facilitating the introduction of the propoxy group.

Established Synthetic Routes to this compound

The forward synthesis, based on the retrosynthetic analysis, involves a two-step sequence starting from 3-Bromo-4-chloro-5-nitropyridine.

Bromination Methodologies for Pyridine Rings

While the proposed synthesis starts with an already brominated precursor, it is relevant to note the common methods for the bromination of pyridine rings. Direct bromination of pyridine is often challenging and can lead to a mixture of products. However, the presence of activating or directing groups can facilitate regioselective bromination. For instance, the synthesis of related compounds like 2-amino-5-bromopyridine (B118841) often involves the bromination of 2-aminopyridine.

Propoxylation Procedures and Conditions

The introduction of the propoxy group at the 4-position of the pyridine ring can be achieved through a nucleophilic aromatic substitution (SNAr) reaction on a suitable 4-halopyridine precursor. The reaction of 4-chloropyridines with alcohols, including propanol (B110389), can be facilitated by the use of a base to generate the alkoxide nucleophile. Lewis acids can also be employed to activate the pyridine ring towards nucleophilic attack. bath.ac.uk

In the context of synthesizing this compound, the key step is the reaction of 3-Bromo-4-chloro-5-nitropyridine with propanol in the presence of a suitable base. The electron-withdrawing nitro group at the 3-position and the bromo group at the 5-position activate the 4-position for nucleophilic substitution, making the displacement of the chloro group by the propoxide ion efficient.

A general procedure would involve dissolving 3-Bromo-4-chloro-5-nitropyridine in propanol and adding a base such as sodium hydride or potassium carbonate. The reaction mixture is then typically heated to facilitate the substitution.

ReactantReagentSolventConditionsProduct
3-Bromo-4-chloro-5-nitropyridinePropanol, Base (e.g., NaH, K2CO3)PropanolHeat5-Bromo-4-propoxy-3-nitropyridine

Amination Protocols for Substituted Pyridines

The final step in the synthesis is the reduction of the nitro group in 5-Bromo-4-propoxy-3-nitropyridine to the desired amino group. This transformation is commonly achieved using various reducing agents.

Standard methods for the reduction of aromatic nitro compounds are applicable here. These include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate), or metal-acid systems such as tin(II) chloride in hydrochloric acid, or iron in acetic acid. The choice of reducing agent can depend on the presence of other functional groups in the molecule. For this specific substrate, catalytic hydrogenation is a clean and effective method.

ReactantReagentSolventConditionsProduct
5-Bromo-4-propoxy-3-nitropyridineH2, Pd/CEthanol (B145695) or Ethyl AcetateRoom Temperature, Atmospheric PressureThis compound
5-Bromo-4-propoxy-3-nitropyridineSnCl2·2H2OEthanol or Concentrated HClHeatThis compound
5-Bromo-4-propoxy-3-nitropyridineFe, NH4ClEthanol/WaterHeatThis compound

Sequential Synthesis vs. Convergent Synthesis Approaches

Sequential Synthesis (Linear Synthesis): A sequential, or linear, strategy involves the stepwise modification of a pre-existing pyridine core. This approach would typically start with a commercially available, simpler pyridine derivative. Each substituent—the bromo group, the propoxy group, and the amine group—would be introduced in a specific order through a series of distinct chemical reactions.

For instance, a synthesis could begin with a 3-aminopyridine. The synthesis would proceed through steps such as:

Bromination: Introduction of the bromine atom at the C-5 position. The directing effects of the existing amino group would be a critical consideration.

Hydroxylation/Alkoxylation: Functionalization at the C-4 position to introduce a hydroxyl group, which is then converted to a propoxy ether. This often requires harsh conditions or specific activating groups.

Protection/Deprotection: The amino group would likely require protection during some of the synthetic steps and subsequent deprotection to yield the final product.

Convergent Synthesis: A convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then combined in one or more of the final steps. For this compound, this could involve:

Fragment A: A precursor containing the C-3 amine and C-4 propoxy group.

Fragment B: A smaller molecule that provides the remaining atoms of the pyridine ring, including the bromine atom at C-5.

Novel and Emerging Synthetic Methodologies

Recent advances in synthetic chemistry offer powerful tools for the construction of highly substituted pyridines, providing alternatives to classical condensation methods. nih.gov

Catalytic Approaches in Pyridine Functionalization

Modern catalytic systems have revolutionized the synthesis of complex aromatic compounds. For pyridine derivatives, these approaches offer high selectivity and functional group tolerance under mild conditions. organic-chemistry.org

C-H Activation: A prominent strategy involves the direct functionalization of carbon-hydrogen bonds. illinois.edu Catalytic C-H activation can be used to form highly substituted pyridines through sequences like C-H alkenylation followed by electrocyclization. nih.gov This avoids the need for pre-functionalized starting materials, making the process more atom-economical.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are instrumental in forming C-C and C-N bonds. These could be employed in a convergent synthesis to attach the propoxy group or in the final steps of a linear synthesis.

Electrochemical Synthesis: An emerging technique is the use of electrochemistry to drive reactions. A novel electrochemical method has been developed for the single-carbon insertion into polysubstituted pyrroles to yield pyridine derivatives. scitechdaily.com This reagent-free approach offers a new paradigm for constructing complex aromatic rings. scitechdaily.com

Metal-Free Catalysis: To enhance sustainability, metal-free catalytic systems are being developed. For example, the combination of iodine and triethylamine (B128534) can trigger a selective synthesis of 2-aryl-substituted pyridines from oximes. organic-chemistry.org Other solvent-free methodologies have been developed to create multi-substituted pyridines from ylidenemalononitriles under mild, room-temperature conditions. nih.govrsc.org

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are run in continuous-flow reactors, offers significant advantages for the synthesis of fine chemicals and pharmaceuticals. By precisely controlling parameters like temperature, pressure, and reaction time, flow chemistry can enhance safety, improve yields, and facilitate scaling up. acs.org

In the context of pyridine synthesis, flow reactors can mitigate issues associated with catalyst instability and leaching. acs.org The use of packed-bed reactors with supported catalysts, for instance, allows for the continuous production of the desired product with easy separation from the catalyst. acs.org For large-scale industrial production, specialized reactors like coupled fluidized bed reactors are designed to optimize gas-solid contact time and prevent coking, leading to high and stable product yields over extended periods of operation. researchgate.net This technology is particularly relevant for multi-step syntheses where intermediates are generated and consumed in a continuous, "telescoped" process without isolation.

Sustainable Synthesis Considerations (e.g., atom economy, solvent choice)

Modern synthetic chemistry places a strong emphasis on sustainability. Key principles include:

Atom Economy: Reactions should be designed to maximize the incorporation of all materials used in the process into the final product. Cycloaddition and C-H activation reactions are inherently more atom-economical than substitution reactions that generate stoichiometric byproducts. nih.govillinois.edu

Solvent Choice: The choice of solvent has a major impact on the environmental footprint of a synthesis. Research efforts are directed towards using greener solvents (e.g., water, ethanol) or eliminating solvents altogether. A solvent-free methodology for producing multi-substituted pyridines from ylidenemalononitriles at room temperature has been reported, significantly reducing waste. rsc.org

Catalyst Use: The use of efficient, recyclable catalysts is preferred over stoichiometric reagents. organic-chemistry.org Flow chemistry aids in this by allowing for the use of immobilized catalysts that can be easily recovered and reused. acs.org

Optimization of Reaction Conditions and Yields

Achieving a high yield of the target compound requires careful optimization of various reaction parameters.

Parameter Studies (Temperature, Pressure, Stoichiometry)

Systematic parameter studies are crucial for maximizing the efficiency of a synthetic transformation. The influence of temperature, pressure, stoichiometry of reactants, choice of catalyst and solvent, and reaction time are all investigated to find the optimal conditions. researchgate.net

For example, in a typical coupling reaction to form a key bond, a model system is often used to screen different parameters. researchgate.netresearchgate.net The table below illustrates a hypothetical optimization study for a generic coupling reaction, based on findings from related syntheses. researchgate.netresearchgate.net

EntrySolventTemperature (°C)Catalyst Loading (mg)Yield (%)
1Dichloromethane252052
2Toluene252065
3Toluene802092
4Toluene1002088
5Toluene801075
6Toluene803091
7Ethanol802045
8Toluene8000
This interactive table demonstrates how changing reaction parameters such as solvent, temperature, and catalyst amount can significantly impact the product yield. The optimal conditions in this example were found to be Toluene at 80°C with 20 mg of catalyst.

Catalyst and Reagent Screening

The formation of the C-N bond (amination) and the C-O bond (propoxylation) are critical transformations in the synthesis of this compound. The efficiency and selectivity of these reactions are highly dependent on the choice of catalyst, ligand, base, and solvent. Catalyst and reagent screening is therefore a pivotal stage in the development of a robust and scalable synthetic process.

The synthesis could plausibly start from a di-halogenated pyridine precursor, such as 3-bromo-4-chloropyridine (B1270894), allowing for sequential functionalization. The following discussion outlines the screening of catalysts and reagents for the key amination and propoxylation steps, drawing upon established methodologies for analogous pyridine systems.

Amination of a Halopyridine Precursor

The introduction of the amino group at the C3 position can be achieved through a cross-coupling reaction, most commonly a Buchwald-Hartwig amination or a copper-catalyzed amination. The screening of catalysts and reagents for the amination of a potential precursor like 3-bromo-4-chloropyridine with an ammonia (B1221849) surrogate or an amino-group-containing reactant is critical.

Palladium-Catalyzed Amination (Buchwald-Hartwig)

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. libretexts.org The screening process would typically involve evaluating various palladium catalysts, phosphine (B1218219) ligands, and bases. nih.govpurdue.eduresearchgate.netresearchgate.net

A representative screening of palladium catalysts and ligands for the amination of a halopyridine is shown in Table 1. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands often showing superior performance. libretexts.org

Table 1: Screening of Palladium Catalysts and Ligands for Amination

Entry Palladium Precursor Ligand Base Solvent Yield (%)
1 Pd(OAc)₂ P(o-tolyl)₃ NaOtBu Toluene 45
2 Pd₂(dba)₃ BINAP NaOtBu Toluene 60
3 Pd(OAc)₂ XPhos K₃PO₄ 1,4-Dioxane 75
4 Pd₂(dba)₃ BrettPhos LiHMDS THF 85

Yields are illustrative and based on typical outcomes for similar reactions.

The base also plays a critical role in the catalytic cycle, and screening various inorganic and organic bases is necessary to optimize the reaction. nih.gov Solvents are chosen based on their ability to solubilize the reactants and catalyst system, as well as their boiling point for optimal reaction temperature. nih.gov

Copper-Catalyzed Amination

Copper-catalyzed amination, often referred to as the Ullmann condensation, provides an alternative to palladium-based methods and can sometimes be more cost-effective. researchgate.netnih.gov Screening would involve different copper(I) and copper(II) salts as catalysts, along with various ligands. rsc.orgresearchgate.netnih.gov

Table 2 illustrates a typical screening of copper catalysts and ligands. Diamine and diol ligands have been shown to be effective in promoting copper-catalyzed aminations of halopyridines. researchgate.netrsc.org

Table 2: Screening of Copper Catalysts and Ligands for Amination

Entry Copper Catalyst Ligand Base Solvent Yield (%)
1 CuI None K₂CO₃ DMF 30
2 CuI L-Proline K₂CO₃ DMSO 65
3 Cu₂O 1,10-Phenanthroline Cs₂CO₃ NMP 78
4 CuI Ethylene glycol K₃PO₄ Ethylene glycol 82

Yields are illustrative and based on typical outcomes for similar reactions.

Propoxylation of a Halopyridine Intermediate

The introduction of the propoxy group at the C4 position would likely proceed via a nucleophilic aromatic substitution (SNAr) reaction with propanol or sodium propoxide. While this reaction can sometimes occur without a catalyst, it is often facilitated by a copper catalyst.

The screening for the propoxylation step would focus on the choice of base to generate the propoxide nucleophile and the solvent. semanticscholar.org In some cases, a phase-transfer catalyst can be beneficial.

Table 3: Screening of Reagents and Conditions for Propoxylation

Entry Propoxy Source Base Solvent Catalyst Yield (%)
1 Propanol NaH THF None 60
2 Propanol NaOH DMSO None 75
3 Propanol K₂CO₃ DMF None 55
4 Propanol NaOH Toluene/H₂O Bu₄NBr 70

Yields are illustrative and based on typical outcomes for similar reactions.

Bromination

If the synthesis starts from a non-brominated precursor, a bromination step would be necessary. The regioselectivity of the bromination of the pyridine ring is highly dependent on the directing effects of the existing substituents. Common brominating agents include N-bromosuccinimide (NBS) and bromine (Br₂). acgpubs.org The reaction conditions, such as solvent and temperature, would be screened to achieve the desired 5-bromo isomer.

Mechanistic Investigations of 5 Bromo 4 Propoxypyridin 3 Amine Reactions

Reactivity of the Pyridine (B92270) Ring System in 5-Bromo-4-propoxypyridin-3-amine

The reactivity of the pyridine ring in this compound is influenced by the interplay of its constituent functional groups. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution. uoanbar.edu.iq However, the electron-donating effects of the amino and propoxy groups can modulate this inherent reactivity.

Electrophilic aromatic substitution (EAS) on a pyridine ring is generally challenging due to the ring's electron-deficient nature. uoanbar.edu.iqmasterorganicchemistry.com The nitrogen atom's electronegativity reduces the electron density of the ring, and in acidic conditions, the nitrogen becomes protonated, further deactivating the ring. uoanbar.edu.iq Electrophilic substitution, if it occurs, typically proceeds at the 3- and 5-positions. uoanbar.edu.iq

In the case of this compound, the activating amino and propoxy groups would direct incoming electrophiles. However, the existing substitution pattern already occupies positions 3, 4, and 5. Therefore, further electrophilic substitution on the pyridine ring is not commonly observed. Instead, reactions often occur at the substituent groups.

The pyridine ring is inherently activated towards nucleophilic aromatic substitution (SNA r), particularly at the 2-, 4-, and 6-positions, due to the electron-withdrawing nature of the ring nitrogen. uoanbar.edu.iqyoutube.com The presence of a good leaving group, such as a halogen, at these positions facilitates the reaction.

While this compound has a bromo substituent, it is at the 5-position. Nucleophilic attack at this position is less favorable compared to the 2-, 4-, and 6-positions. uoanbar.edu.iq However, studies on related halopyridines show that nucleophilic substitution can occur, often proceeding through an addition-elimination mechanism, forming a Meisenheimer-like intermediate. youtube.com The rate and feasibility of such reactions on this compound would depend on the specific nucleophile and reaction conditions. For instance, a study on 5-bromo-1,2,3-triazines with phenols proceeded via a concerted SNAr mechanism. nih.gov

Information specifically detailing radical reactions involving the pyridine core of this compound is limited. However, radical reactions on pyridine rings are known to occur under specific conditions, often initiated by radical initiators or photolysis. These reactions can lead to a variety of products, including substituted pyridines and pyridyl radicals.

Transformations Involving the Bromo Substituent

The bromo substituent at the 5-position of this compound is a key site for a variety of synthetic transformations, most notably cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organoboron compound with a halide, catalyzed by a palladium complex. nih.gov This reaction is widely used to form carbon-carbon bonds. nih.gov For this compound, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst and a base would be expected to yield the corresponding 5-aryl-4-propoxypyridin-3-amine. A study on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids using Pd(PPh3)4 as a catalyst and K3PO4 as a base yielded the desired 5-aryl-2-methylpyridin-3-amine derivatives in moderate to good yields. mdpi.com Similar conditions would likely be applicable to this compound.

Table 1: Representative Conditions for Suzuki Coupling of Bromopyridines

Reactant Coupling Partner Catalyst Base Solvent Yield
5-bromo-2-methylpyridin-3-amine Arylboronic acid Pd(PPh3)4 K3PO4 1,4-Dioxane/Water Moderate to Good mdpi.com

Sonogashira Coupling: The Sonogashira coupling reaction pairs a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.org This reaction is a reliable method for the synthesis of alkynyl-substituted aromatic compounds. The reaction of this compound with a terminal alkyne under Sonogashira conditions would lead to the formation of 5-alkynyl-4-propoxypyridin-3-amine. Research on the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes demonstrated that using a palladium catalyst, a phosphine (B1218219) ligand, and a copper (I) salt in the presence of a base like triethylamine (B128534) can afford the corresponding 2-amino-3-alkynylpyridines in good yields. researchgate.net

Table 2: Typical Catalysts and Conditions for Sonogashira Coupling

Catalyst System Base Solvent Temperature
Pd(PPh3)4 / CuI Amine (e.g., Et3N) DMF or Toluene Room Temp to 100°C researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is a versatile method for synthesizing aryl amines. wikipedia.org Applying this reaction to this compound with a primary or secondary amine would result in the substitution of the bromo group with the amine, forming a diamine derivative. The reaction typically employs a palladium catalyst with a specialized phosphine ligand and a strong base like sodium tert-butoxide. chemspider.comnih.gov

Table 3: Common Ligands for Buchwald-Hartwig Amination

Ligand Catalyst Precursor Base
BINAP [Pd2(dba)3] NaOBu-t chemspider.com
XPhos Pd(OAc)2 K3PO4

Halogen Dance Mechanisms

The "halogen dance" is a base-catalyzed intramolecular migration of a halogen atom on an aromatic or heteroaromatic ring. researchgate.net This phenomenon is particularly well-documented for bromopyridines, where a strong base can deprotonate the ring at a position adjacent to the bromine atom. researchgate.net This generates a carbanionic intermediate which can then facilitate the migration of the bromine to the newly deprotonated site. For this compound, the most acidic proton is expected to be at the C-2 position, influenced by the directing effects of the amino and propoxy groups.

The proposed mechanism for a halogen dance on a bromopyridine substrate typically involves the following steps:

Deprotonation: A strong base, such as lithium diisopropylamide (LDA) or a Lochmann-Schlosser superbase (a mixture of n-BuLi and KOtBu), abstracts a proton from the pyridine ring. chemrxiv.org

Formation of a Lithiated Intermediate: This results in the formation of an aryllithium species.

Halogen Migration: The bromine atom then migrates from its original position (C-5) to the lithiated position (e.g., C-2 or C-6), driven by thermodynamic or kinetic factors.

Quenching: The newly formed bromo-substituted lithiated pyridine can then be trapped by an electrophile.

Recent studies have shown that catalytic amounts of potassium hexamethyldisilazide (KHMDS) can dramatically accelerate halogen dance reactions in bromopyridines, often completing the translocation within minutes. chemrxiv.org Although not specifically documented for this compound, this catalytic system is applicable to a wide range of bromoarenes. chemrxiv.orgresearchgate.net The reaction of a related trihalopyridine, where a lithium-iodine exchange was followed by a halogen dance, underscores the feasibility of such migrations on substituted pyridine rings. arkat-usa.org

Table 1: Representative Conditions for Halogen Dance Reactions on Bromopyridine Systems

SubstrateBase/CatalystConditionsOutcomeReference
Generic BromopyridineLDA (Lithium diisopropylamide)-78 °C, THF, then electrophile quenchMigration of Br to adjacent lithiated position researchgate.net
Various BromoarenesLDA / KHMDS (catalytic)-78 °C, THF, 1 min, then electrophile quenchUltra-fast halogen migration chemrxiv.org
2,3-DibromopyridineLDA / Catalytic Potassium Aryltrifluoroborate-78 °C, THF, then I2 quenchFormation of 3-bromo-4-iodopyridine researchgate.net

Reactivity of the Propoxy Group

The 4-propoxy group is a significant feature of the molecule, primarily influencing the electron density of the pyridine ring. Its reactivity is mainly centered on cleavage of the ether linkage or potential rearrangement reactions.

The cleavage of aryl alkyl ethers is a common transformation, typically achieved using strong protic acids like HBr and HI or Lewis acids such as boron tribromide (BBr₃). youtube.commasterorganicchemistry.com The reaction mechanism depends on the nature of the alkyl group. For a propoxy group, which involves a primary carbon attached to the oxygen, the cleavage with HBr or HI is expected to proceed via an S_N2 mechanism. libretexts.org

The process involves:

Protonation: The ether oxygen is protonated by the strong acid, converting the propoxy group into a good leaving group (propanol).

Nucleophilic Attack: A halide ion (Br⁻ or I⁻) then attacks the α-carbon of the propyl group in an S_N2 fashion, displacing the 3-amino-5-bromopyridin-4-ol (B168431) intermediate and forming 1-bromopropane (B46711) or 1-iodopropane.

Product Formation: The final products are 3-amino-5-bromopyridin-4-ol and the corresponding propyl halide.

Boron tribromide is a particularly effective reagent for cleaving ethers. pearson.com The reaction begins with the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. This activates the C-O bond towards nucleophilic attack by a bromide ion. masterorganicchemistry.compearson.com Subsequent hydrolysis of the borate (B1201080) ester intermediate yields the pyridinol.

Table 2: General Conditions for Ether Cleavage Reactions

Ether TypeReagentMechanismProductsReference
Aryl Propyl EtherHBr or HIS_N2Phenol derivative + Propyl Halide libretexts.org
Butyl Methyl EtherBBr₃, then H₂OLewis acid activation, S_N2 attackButan-1-ol + Bromomethane pearson.com
Aryl Alkyl EtherTMSI (Iodotrimethylsilane)S_N2Phenol derivative + Alkyl Iodide masterorganicchemistry.com

Ether rearrangements, particularly sigmatropic rearrangements like the Claisen rearrangement, are powerful tools in organic synthesis. wikipedia.orgwikipedia.org The classic Claisen rearrangement involves the nih.govnih.gov-sigmatropic shift of an allyl vinyl ether or an allyl aryl ether upon heating. organic-chemistry.orgmasterorganicchemistry.com Since this compound contains a propoxy group rather than an allyloxy group, it cannot undergo a standard Claisen rearrangement.

For a Claisen rearrangement to be possible on this scaffold, the propoxy group would first need to be converted to an allyloxy group (e.g., via cleavage and subsequent O-allylation). The resulting 4-allyloxy-5-bromopyridin-3-amine could then undergo a thermal or metal-catalyzed nih.govnih.gov-sigmatropic rearrangement. libretexts.org Studies on the Claisen rearrangement of 2- and 4-allyloxypyridines show that they rearrange to the corresponding N-allyl and C-allyl pyridones. jlu.edu.cnacs.org The reaction proceeds through a concerted, cyclic transition state. libretexts.orglibretexts.org

Elimination reactions involving the propoxy group are not typically observed under standard conditions due to the strength of the aryl C-O bond and the lack of an activating group that would facilitate such a pathway.

Reactivity of the Amino Group

The 3-amino group is a versatile handle for derivatization, behaving as a typical, albeit weakly basic, aromatic amine. wikipedia.org It readily undergoes reactions such as acylation, alkylation, sulfonylation, and diazotization.

Acylation: The amino group of this compound can be easily acylated to form the corresponding amides. This is typically achieved using acylating agents like acetyl chloride or acetic anhydride (B1165640) in the presence of a base. ias.ac.in For example, reacting the amine with acetyl chloride would yield N-(5-bromo-4-propoxypyridin-3-yl)acetamide. These reactions are often performed to protect the amino group or to introduce new functionalities. researchgate.netresearchgate.net

Alkylation: Direct N-alkylation of the amino group can be challenging due to the potential for over-alkylation and competing reactions. However, under controlled conditions with alkyl halides or via reductive amination, mono-alkylation can be achieved.

Sulfonylation: The amino group reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base (e.g., pyridine, triethylamine) to form stable sulfonamides. researchgate.net The synthesis of N-(5-bromo-4-propoxypyridin-3-yl)benzenesulfonamide would be a representative example. Sulfonamides are important functional groups in medicinal chemistry and can also serve as protecting groups. nih.gov

Table 3: Representative Derivatization Reactions of the Amino Group on Pyridine Scaffolds

Reaction TypeSubstrateReagent(s)Product TypeReference
Acetylation2-AminopyridineAcetic Anhydride2-Acetamidopyridine researchgate.net
AcylationPrimary AminesAcetyl Chloride / NaOAc / BrineN-Acetyl Amide ias.ac.in
Sulfonylation2-Amino-5-bromopyridine (B118841)Chlorosulfuric Acid2-Amino-5-bromopyridine-3-sulfonyl chloride researchgate.net
Sulfonylation4-AminopyridineTosyl Chloride / aq. NaOHN-(pyridin-4-yl)-4-methylbenzenesulfonamide researchgate.net

The primary amino group at the C-3 position can be converted into a diazonium salt (–N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). rsc.org The resulting pyridine-3-diazonium salt is a highly versatile intermediate, although often unstable. google.com The reactivity of pyridyl diazonium salts can differ significantly from their benzenoid analogs due to the influence of the ring nitrogen. google.com

Once formed, the diazonium group can be displaced by a variety of nucleophiles in what are broadly known as Sandmeyer or Sandmeyer-type reactions. organic-chemistry.orgnih.govbyjus.com These transformations allow for the introduction of a wide range of substituents at the C-3 position, which are often difficult to install directly.

Common transformations include:

Halogenation: Treatment with CuCl or CuBr introduces chlorine or bromine (Sandmeyer reaction).

Iodination: Treatment with potassium iodide (KI) introduces iodine.

Cyanation: Treatment with CuCN introduces a nitrile group.

Hydroxylation: Heating the diazonium salt in aqueous acid yields the corresponding 3-hydroxypyridine (B118123) derivative.

These reactions provide a powerful synthetic route to further functionalize the 5-bromo-4-propoxypyridine scaffold. researchgate.netmasterorganicchemistry.com

Condensation Reactions with Carbonyl Compounds

The reaction of primary amines with aldehydes and ketones to form imines, also known as Schiff bases, is a fundamental and reversible condensation reaction in organic chemistry. youtube.comyoutube.comekb.eg This reaction involves the formation of a carbon-nitrogen double bond (C=N) through the elimination of a water molecule. youtube.comlibretexts.org The general mechanism for this acid-catalyzed reaction begins with the nucleophilic attack of the amine nitrogen on the carbonyl carbon. youtube.comlibretexts.org This is followed by proton transfer steps and the elimination of water to yield the imine. youtube.com The equilibrium of this reaction can be controlled by either removing water to favor the formation of the imine or by adding water to drive the hydrolysis back to the amine and carbonyl compound. youtube.comnih.gov

The reactivity of the carbonyl group is generally higher than that of the resulting imine group due to the greater electronegativity of oxygen compared to nitrogen. redalyc.org The rate of imine formation is sensitive to pH, with optimal conditions typically being mildly acidic, around pH 5. libretexts.orgpressbooks.pub At lower pH, the amine reactant becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. libretexts.orgpressbooks.pub

In the context of this compound, its primary amino group readily participates in condensation reactions with a variety of carbonyl compounds, including both aldehydes and ketones. These reactions are crucial for the synthesis of more complex molecules and heterocyclic systems.

Detailed research has explored the condensation of aminopyridines with various carbonyl compounds, leading to the formation of Schiff bases which can act as intermediates in the synthesis of other organic compounds. For instance, the condensation of 2-amino-5-mercapto-1,3,4-thiadiazole with aromatic aldehydes has been shown to produce Schiff bases, with the reaction being carried out in ethanol (B145695) in the presence of an acid catalyst like H₂SO₄. ekb.eg Similarly, microwave irradiation has been employed for the synthesis of Schiff bases from disubstituted benzaldehydes and anilines. ekb.eg

The reaction conditions for these condensations can be optimized. For example, the synthesis of Schiff bases from aminophenols and trimethinium salts was optimized by screening various reagents and solvents, with triethylamine in ethanol at reflux being identified as effective conditions. nih.gov

While specific mechanistic studies focusing exclusively on this compound are not extensively detailed in the provided results, the general principles of imine formation are directly applicable. The electron-donating propoxy group and the electron-withdrawing bromine atom on the pyridine ring would influence the nucleophilicity of the amino group and the stability of the resulting imine.

The following table summarizes the general conditions for the condensation of primary amines with carbonyl compounds, which are representative of the reactions involving this compound.

Carbonyl CompoundAmineCatalyst/SolventProductReference
Aldehydes/KetonesPrimary AminesAcid catalyst (e.g., H⁺), Methanol/EthanolImine (Schiff Base) youtube.comyoutube.com
Aromatic AldehydesPrimary ArylaminesAcidic conditions9,10-diaryl-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-diones nih.gov
AldehydesAmines, Nitro ester-Pyrrolidinone derivatives nih.gov
5-bromo-2-hydroxybenzaldehyde2-amino-6-methylbenzothiazoleEthanol, refluxSchiff base ekb.eg
4-(diethylamino)-2-hydroxybenzaldehyde2-aminobenzimidazole derivativesAbsolute ethanol, refluxBenzimidazole Schiff bases ekb.eg
Disubstituted benzaldehyde4-methyl aniline, 3-chloro-4-fluoro anilineMicrowave irradiation or ultrasoundSchiff bases ekb.eg
3,5-Di Chloro Salicylaldehyde4-bromoanilineDilute acetic acid, ethanol, refluxSchiff base internationaljournalcorner.com

Table 1: Examples of Condensation Reactions between Amines and Carbonyl Compounds

Further investigations into the specific reaction kinetics and the electronic effects of the substituents on the pyridine ring of this compound would provide a more detailed understanding of its condensation reactions with carbonyl compounds.

Derivatization and Structural Modification of 5 Bromo 4 Propoxypyridin 3 Amine

Synthesis of Analogues with Varied Propoxy Chain Lengths

The synthesis of analogues of 5-Bromo-4-propoxypyridin-3-amine with different alkoxy chain lengths is a key strategy for fine-tuning the lipophilicity and steric bulk of the molecule. This is typically achieved by reacting a common precursor, such as 3-amino-5-bromo-4-chloropyridine, with the corresponding sodium alkoxide. By using sodium methoxide, ethoxide, or cyclopropoxide, for instance, the respective 4-methoxy, 4-ethoxy, and 4-cyclopropoxy analogues can be prepared. chiralen.comcymitquimica.comchemdad.com The variation in the alkoxy chain length can influence the compound's solubility, crystal packing, and interactions with biological targets. researchgate.net

The general synthetic approach involves the nucleophilic aromatic substitution of a suitable leaving group, often a halogen, at the C-4 position of the pyridine (B92270) ring with an alcohol or alkoxide. The reaction conditions can be optimized by the choice of base, solvent, and temperature to achieve high yields of the desired 4-alkoxy-5-bromopyridin-3-amine.

Table 1: Examples of 5-Bromo-4-alkoxypyridin-3-amine Analogues

Compound NameCAS NumberMolecular FormulaNotes
5-Bromo-4-methoxypyridin-3-amine31872-78-3C₆H₇BrN₂OMethoxy (B1213986) group enhances polarity. chemdad.com
5-Bromo-4-ethoxypyridin-3-amine1701875-99-1C₇H₉BrN₂OSlightly more lipophilic than the methoxy analogue. cymitquimica.com
This compound1696186-87-4C₈H₁₁BrN₂OThe title compound. bldpharm.com
5-Bromo-4-cyclopropoxypyridin-3-amine1243321-74-5C₈H₉BrN₂OIntroduces a rigid cyclopropyl (B3062369) group. chiralen.com

Introduction of Additional Substituents on the Pyridine Ring

The pyridine ring of this compound is amenable to the introduction of additional substituents through electrophilic or nucleophilic substitution reactions. The existing substituents—the electron-donating amino (-NH₂) and propoxy (-OPr) groups, and the electron-withdrawing but ortho-, para-directing bromo (-Br) group—collectively influence the regioselectivity of these reactions. rsc.org

Electrophilic aromatic substitution (EAS) reactions, such as nitration or further halogenation, are directed by the powerful activating effects of the amino and propoxy groups to the available ortho and para positions. pearson.com Given the substitution pattern, the C-2 and C-6 positions are the most likely sites for electrophilic attack. However, the inherent electron-deficient nature of the pyridine ring and the steric hindrance from the adjacent groups can make these reactions challenging. pearson.comresearchgate.net

Nucleophilic aromatic substitution (NAS) offers another route for modification, particularly for replacing the bromine atom at the C-5 position. acs.org This can be achieved using a variety of nucleophiles, such as amines, thiols, or alkoxides, often facilitated by transition metal catalysis (e.g., Buchwald-Hartwig or Ullmann condensation). researchgate.net Such reactions are pivotal for creating diverse libraries of compounds.

Modifications at the Amino Group Nitrogen

The primary amino group at the C-3 position is a highly reactive site for various chemical transformations. Standard amine chemistry can be readily applied to synthesize a wide range of derivatives. researchgate.netresearchgate.net

Acylation: The amino group can be acylated using acid chlorides or anhydrides to form the corresponding amides. This transformation is often used to introduce a variety of functional groups and can alter the electronic properties of the pyridine ring. rsc.org

Alkylation: Alkylation of the amino group with alkyl halides can lead to the formation of secondary and tertiary amines. This modification increases the steric bulk around the nitrogen atom and can be used to modulate basicity and nucleophilicity. researchgate.net

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides, which are important functional groups in medicinal chemistry. researchgate.net

Reductive Amination: The amino group can participate in reductive amination with aldehydes or ketones to produce N-alkylated derivatives with more complex substituents. researchgate.net

Table 2: Potential Modifications at the Amino Group

Reaction TypeReagent ExampleProduct Type
AcylationAcetyl chlorideN-(5-Bromo-4-propoxypyridin-3-yl)acetamide
AlkylationMethyl iodide5-Bromo-N-methyl-4-propoxypyridin-3-amine
SulfonylationBenzenesulfonyl chlorideN-(5-Bromo-4-propoxypyridin-3-yl)benzenesulfonamide

Heterocyclic Ring Annulation Strategies Utilizing this compound

The functional groups on this compound make it an excellent precursor for the synthesis of fused heterocyclic systems. Ring annulation reactions can construct new rings onto the pyridine core, leading to complex polycyclic structures.

One common strategy involves the reaction of the 3-amino group with a bifunctional electrophile. For example, reaction with a β-ketoester could lead to the formation of a fused pyridopyrimidine ring system. Another approach is the intramolecular cyclization involving a substituent introduced at the C-2 or C-4 position that can react with the amino group. acs.org

Furthermore, the bromine atom at C-5 can be utilized in transition-metal-catalyzed reactions, such as the Larock indole (B1671886) synthesis or similar annulation strategies, to construct a fused pyrrole (B145914) ring. chemrxiv.org The amino group can also be a key component in cyclization reactions to form fused imidazoles or other nitrogen-containing heterocycles. nih.govrsc.org For instance, a reaction sequence involving the amino group and an adjacent carbon could lead to the formation of azaindole derivatives. chemrxiv.org

Structure-Reactivity Relationships within this compound Analogues

The reactivity of this compound and its analogues is governed by the electronic interplay of the substituents on the pyridine ring. nih.govnih.gov

Electron-Donating Groups: The amino and propoxy groups are strong electron-donating groups (EDGs) that increase the electron density of the pyridine ring, making it more susceptible to electrophilic attack than unsubstituted pyridine. rsc.org They also increase the basicity of the pyridine nitrogen.

Electron-Withdrawing Group: The bromine atom is an electron-withdrawing group (EWG) through induction but can donate electron density through resonance. Its primary effect is deactivating the ring towards electrophilic substitution compared to an unsubstituted position.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, which deactivates the ring towards EAS and makes the C-H bonds more acidic. researchgate.net

Analytical Methodologies for 5 Bromo 4 Propoxypyridin 3 Amine Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are fundamental for the isolation and purification of 5-Bromo-4-propoxypyridin-3-amine from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultra-Performance Liquid Chromatography (UPLC) are the most commonly employed techniques. google.com

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a primary tool for the analysis of pyridine (B92270) derivatives. In a typical setup, a C18 column is used as the stationary phase, and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used for elution. cymitquimica.com The separation is based on the differential partitioning of the compound between the nonpolar stationary phase and the polar mobile phase. The retention time of this compound would be specific to the exact conditions used, including the gradient, flow rate, and column temperature.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. For a compound like this compound, a capillary column with a nonpolar or medium-polarity stationary phase would likely be used. The sample is vaporized and carried through the column by an inert carrier gas, such as helium or nitrogen. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The use of a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) as a detector provides high sensitivity and specificity.

Ultra-Performance Liquid Chromatography (UPLC): UPLC represents a significant advancement over traditional HPLC, offering higher resolution, faster analysis times, and reduced solvent consumption. This technique utilizes columns with smaller particle sizes (typically sub-2 µm), which requires a specialized pumping system capable of handling higher backpressures. UPLC methods are particularly valuable for high-throughput screening and for the analysis of complex mixtures containing this compound.

ParameterHPLCGCUPLC
Stationary Phase C18, C8Polysiloxane-basedSub-2 µm C18, C8
Mobile Phase/Carrier Gas Acetonitrile/Water, Methanol/WaterHelium, Nitrogen, HydrogenAcetonitrile/Water, Methanol/Water
Detection UV, DAD, MSFID, MSUV, DAD, MS
Key Advantage Versatile and widely applicableHigh resolution for volatile compoundsFast analysis and high sensitivity

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation of this compound, providing detailed information about its molecular framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are primary techniques for determining the molecular structure. The ¹H NMR spectrum would reveal the chemical shifts, integration, and coupling patterns of the protons in the propoxy group and on the pyridine ring. The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule, providing further confirmation of the structure. For related brominated pyridine compounds, characteristic shifts are observed for the aromatic protons and the carbons directly bonded to the bromine and nitrogen atoms.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak would correspond to the exact mass of the molecule. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would result in a characteristic M and M+2 peak, which is a clear indicator of the presence of a single bromine atom. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine group (around 3300-3500 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C and C=N stretching of the pyridine ring, and the C-O stretching of the propoxy group.

UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound typically exhibit strong absorption in the UV region. The position and intensity of the absorption maxima can be influenced by the solvent and the substitution pattern on the pyridine ring.

TechniqueInformation ProvidedExpected Observations for this compound
¹H NMR Proton environment and connectivitySignals for aromatic protons, propoxy chain protons, and amine protons with specific chemical shifts and coupling constants.
¹³C NMR Carbon skeletonDistinct signals for each of the 8 carbon atoms.
Mass Spectrometry Molecular weight and fragmentationMolecular ion peak and a characteristic M+2 isotopic peak for bromine.
IR Spectroscopy Functional groupsN-H, C-H (aromatic and aliphatic), C=C, C=N, and C-O stretching vibrations.
UV-Vis Spectroscopy Electronic transitionsAbsorption maxima in the UV region characteristic of a substituted pyridine.

X-ray Crystallography for Solid-State Structure Determination

A hypothetical table of crystallographic data is presented below based on typical values for similar organic compounds.

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 14.1
β (˚) 95.5
Volume (ų) 1205
Z 4
Calculated Density (g/cm³) 1.65

Elemental Analysis and Purity Assessment Methods

Elemental analysis is a crucial technique for confirming the empirical formula of a newly synthesized compound. For this compound (C₈H₁₁BrN₂O), the theoretical elemental composition can be calculated and compared with experimental values obtained from combustion analysis. The presence and percentage of carbon, hydrogen, and nitrogen are determined, and the bromine content can be ascertained through methods like ion chromatography after combustion. A close agreement between the found and calculated values provides strong evidence for the compound's purity and identity. researchgate.netnih.gov

Theoretical Elemental Composition for C₈H₁₁BrN₂O:

Carbon (C): 41.58%

Hydrogen (H): 4.79%

Nitrogen (N): 12.12%

Bromine (Br): 34.58%

Oxygen (O): 6.92%

Purity is typically assessed by a combination of chromatographic and spectroscopic methods. HPLC and GC can detect and quantify impurities, while techniques like Differential Scanning Calorimetry (DSC) can be used to determine the melting point, which is a good indicator of purity for crystalline solids.

Advanced Analytical Techniques for Reaction Monitoring

Modern synthetic chemistry increasingly relies on Process Analytical Technology (PAT) to monitor reactions in real-time. katsura-chemical.co.jpacs.org For the synthesis of this compound, techniques like in-situ IR spectroscopy (e.g., ReactIR) can be employed. katsura-chemical.co.jp By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and the final product can be tracked over time. This allows for precise control over reaction parameters, leading to improved yield, purity, and safety. Other PAT tools that could be applied include online HPLC and Raman spectroscopy, which provide continuous feedback on the reaction's progress. acs.org

TechniqueApplication in Reaction Monitoring
In-situ IR (ReactIR) Real-time tracking of the disappearance of reactant peaks and the appearance of product peaks.
Online HPLC Automated sampling and analysis of the reaction mixture to determine the concentration of key components.
Raman Spectroscopy Monitoring of changes in molecular vibrations to follow the conversion of starting materials to products.

Future Directions and Emerging Research Avenues for 5 Bromo 4 Propoxypyridin 3 Amine

Exploration of New Synthetic Paradigms

The synthesis of substituted pyridines is a mature field, yet there remains a continuous drive for more efficient, selective, and sustainable methodologies. For a molecule like 5-Bromo-4-propoxypyridin-3-amine, future synthetic explorations could focus on late-stage functionalization and divergent synthesis strategies.

Modern synthetic chemistry offers a toolkit that can be readily applied to this scaffold. For instance, the bromine atom serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. Research could systematically explore Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions at this position to generate a library of derivatives with diverse functionalities. A current report details the successful use of Suzuki cross-coupling reactions on the related compound, 5-bromo-2-methylpyridin-3-amine (B1289001), to produce novel pyridine (B92270) derivatives in moderate to good yields.

Furthermore, advancements in C-H activation could open new paradigms for modifying the pyridine ring directly, bypassing the need for pre-functionalized starting materials. Research into regioselective C-H functionalization at the C-2 or C-6 positions of the pyridine ring would provide a powerful tool for creating structural diversity. Continuous flow synthesis is another promising avenue, offering advantages in terms of safety, scalability, and reaction optimization for transformations involving potentially energetic intermediates or requiring precise control over reaction parameters.

Potential Synthetic Transformation Reagents/Catalyst System Anticipated Outcome
Suzuki CouplingArylboronic acid, Pd(PPh₃)₄, K₃PO₄Functionalization at the C-5 position with aryl groups.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalystIntroduction of alkynyl moieties at the C-5 position.
Buchwald-Hartwig AminationAmine, Pd catalyst, ligandFormation of a new C-N bond at the C-5 position.
C-H ArylationAryl halide, Pd or Rh catalystDirect functionalization of the pyridine ring at vacant positions.

Advanced Mechanistic Insights via Time-Resolved Spectroscopy

Understanding the reaction mechanisms and excited-state dynamics of this compound is crucial for optimizing its use and discovering new applications. Time-resolved spectroscopic techniques, such as transient absorption (TA) spectroscopy, are powerful tools for directly observing and characterizing short-lived reaction intermediates. ntu.edu.sg

Future studies could employ femtosecond to nanosecond TA spectroscopy to investigate the photophysical properties of the molecule. researchgate.net For instance, upon photoexcitation, many aromatic amines and halogenated aromatics exhibit complex excited-state dynamics, including intersystem crossing to triplet states or charge transfer states. proquest.comrsc.org Characterizing these transient species would be invaluable for applications in photoredox catalysis or materials science. Studies on related aminopyridines have used such techniques to understand their photophysics and fluorescence properties. proquest.comacs.org

Furthermore, TA spectroscopy can provide mechanistic clarity for its chemical reactions. For example, during a metal-catalyzed cross-coupling reaction, it may be possible to observe the transient organometallic intermediates, providing direct evidence for the operative catalytic cycle. princeton.edu Similarly, investigating photocatalytic reactions involving this molecule could reveal the dynamics of electron or energy transfer processes, which are fundamental to the reaction's efficiency. princeton.edu Combining experimental TA data with time-dependent density functional theory (TD-DFT) calculations can aid in assigning spectral features to specific intermediates and transition states, offering a complete picture of the reaction pathway. acs.org

Development of Predictive Models for Reactivity

Computational chemistry offers a powerful lens for predicting the reactivity and regioselectivity of molecules like this compound. The development of robust, predictive models can guide experimental design, saving time and resources. Future research should focus on creating tailored computational models that account for the electronic and steric effects of the bromo, propoxy, and amino substituents.

One approach involves leveraging density functional theory (DFT) to calculate various reactivity indices. Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net The aryne distortion model is another powerful predictive tool that has been successfully used to gauge regioselectivity in reactions involving pyridyne intermediates, which could potentially be generated from this compound. acs.org

More sophisticated models could be developed to predict the outcomes of specific reaction classes. For example, a predictive model for nucleophilic aromatic substitution or additions to the pyridine ring could be constructed by studying a series of related substrates and correlating computed activation energies with experimental outcomes. proquest.com Such models are crucial for understanding how substituent effects can be either additive, leading to high selectivity, or competitive, resulting in mixed products. proquest.com

Computational Model / Method Information Gained Potential Application
Density Functional Theory (DFT)Molecular geometries, reactivity descriptors. researchgate.netPredicting reaction pathways and stability of intermediates.
Frontier Molecular Orbital (FMO) AnalysisIdentification of nucleophilic/electrophilic sites. ntu.edu.sgGuiding regioselectivity in functionalization reactions.
Aryne Distortion ModelPrediction of regioselectivity in aryne reactions. acs.orgDesigning selective syntheses via pyridyne intermediates.
Activation Strain ModelQuantitative elucidation of reaction selectivity.Understanding the origins of selectivity in cycloadditions.

Integration with Machine Learning in Chemical Synthesis and Discovery

The intersection of machine learning (ML) and chemistry is a rapidly expanding frontier. For this compound, ML algorithms could be integrated to accelerate both the discovery of new synthetic routes and the identification of novel applications.

In the realm of synthesis, ML models can be trained on large reaction databases to predict the optimal conditions (catalyst, solvent, temperature) for a desired transformation involving this scaffold. This data-driven approach can uncover non-intuitive reaction parameters that outperform those found through traditional screening methods.

For materials and drug discovery, ML models can predict the properties of virtual libraries of derivatives based on the this compound core. For example, a model could be trained to predict the adsorption capacity of polymers derived from this molecule, as has been demonstrated for other pyridine-based polymers. edinst.com By screening thousands of virtual compounds, ML can identify candidates with high potential for a specific application, such as binding to a biological target or exhibiting desirable photophysical properties, thereby prioritizing experimental efforts. This ML-assisted approach represents a paradigm shift for the design of next-generation materials and therapeutics. edinst.com

Potential as a Synthetic Building Block for Complex Molecules

The inherent functionality of this compound makes it an attractive building block for the synthesis of more complex molecular architectures, particularly in medicinal chemistry and materials science. The pyridine nucleus is a privileged scaffold found in numerous pharmaceuticals. nih.govacs.org

The three distinct functional groups offer orthogonal reactivity, allowing for sequential and controlled elaboration:

The Bromo Group : As previously mentioned, this is a prime site for metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of carbon- and heteroatom-based substituents.

The Amino Group : This group can be acylated, alkylated, or used as a directing group for subsequent functionalization of the pyridine ring. Its nucleophilic character also allows it to participate in condensation reactions to form larger heterocyclic systems.

The Propoxy Group : While generally less reactive, the propoxy group significantly influences the molecule's solubility and electronic properties. It can also be a site for O-dealkylation to unmask a hydroxypyridine, adding another layer of synthetic versatility.

This multi-functional nature allows the compound to serve as a versatile node in the construction of complex molecules, including bioactive compounds, functional dyes, and ligands for coordination chemistry. The strategic use of its reactive sites can lead to the efficient assembly of medicinally relevant scaffolds. acs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-4-propoxypyridin-3-amine, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) using palladium catalysts. For example, Suzuki coupling of 5-bromo-3-aminopyridine derivatives with propoxyboronic acids under inert conditions (e.g., 1,4-dioxane, 85–95°C) with potassium phosphate as a base and tetrakis(triphenylphosphine)palladium(0) as a catalyst .
  • Optimization : Vary reaction time (12–24 hours), catalyst loading (1–5 mol%), and temperature to maximize yield. Monitor progress via TLC or LC-MS.

Q. How can co-elution issues during HPLC purification of this compound be resolved?

  • Methodology : Use gradient elution with a C18 column and mobile phases like acetonitrile/water (0.1% formic acid). Adjust pH or column temperature (e.g., 30–40°C) to improve separation. If co-elution persists, employ orthogonal methods like preparative TLC or recrystallization using ethyl acetate/hexane mixtures .

Q. What spectroscopic techniques are critical for confirming the structure and purity of this compound?

  • Techniques :

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D NMR (COSY, HSQC) to confirm substitution patterns (e.g., bromine at position 5, propoxy at position 4).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ for C8_8H12_{12}BrN2_2O).
  • FT-IR : Identify amine (-NH2_2) and ether (C-O-C) functional groups .

Advanced Research Questions

Q. How does the propoxy substituent influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions compared to methoxy or methyl groups?

  • Analysis : The propoxy group’s bulkiness and electron-donating nature may sterically hinder para-substitution, favoring meta or ortho positions in NAS. Compare reactivity with analogs like 5-Bromo-2-methoxypyridin-3-amine () using kinetic studies or DFT calculations .

Q. What computational methods can predict the compound’s reactivity in catalytic systems?

  • Approach :

  • DFT Calculations : Model transition states for cross-coupling reactions to identify energy barriers.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., 1,4-dioxane vs. THF) on reaction pathways.
  • Docking Studies : If used in drug discovery, predict binding interactions with biological targets .

Q. How to address contradictions in reported yields for its use in heterocyclic ring-forming reactions?

  • Troubleshooting :

  • Parameter Screening : Test varying equivalents of reagents (e.g., arylboronic acids), catalyst systems (PdCl2_2 vs. Pd(OAc)2_2), or additives (e.g., TBAB).
  • Side Reactions : Monitor for dehalogenation or amine oxidation byproducts via 1H^{1}H NMR .

Q. What strategies enable the design of derivatives for X-ray crystallography studies?

  • Design : Introduce heavy atoms (e.g., iodine) at non-reactive positions or co-crystallize with stabilizing agents (e.g., crown ethers). For example, 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine ( ) was structurally resolved using X-ray diffraction, guiding derivative design .

Q. How does the compound’s stability vary under acidic, basic, or photolytic conditions?

  • Stability Testing :

  • Acidic/Base Conditions : Reflux in HCl/NaOH (0.1–1M) and monitor degradation via HPLC.
  • Photolysis : Expose to UV light (254 nm) and track decomposition products. Store in amber vials under nitrogen to prevent bromine displacement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.